N-Cyclodecylmethylamine
Overview
Description
N-Cyclodecylmethylamine is a type of cycloalkylamine, a class of compounds characterized by the presence of an amine group attached to a cycloalkane ring. While the provided papers do not directly discuss N-Cyclodecylmethylamine, they do provide insights into the chemistry of related cycloalkylamines, which can be used to infer some aspects of N-Cyclodecylmethylamine's properties and reactivity.
Synthesis Analysis
The synthesis of cycloalkylamines can be complex, depending on the structure of the desired compound. For example, the paper on the palladium-catalyzed N-arylation of cyclopropylamines describes a method to introduce aryl groups into cyclopropylamines using palladium pre-catalysts . Although this paper focuses on cyclopropylamines, similar palladium-catalyzed reactions could potentially be applied to synthesize N-arylated N-Cyclodecylmethylamines.
Molecular Structure Analysis
The molecular structure of cycloalkylamines is crucial in determining their reactivity and physical properties. The paper on the crystal and molecular structure of an N-arylcyclohexylamine derivative provides detailed information on the molecular geometry, including bond lengths and angles, which are essential for understanding the three-dimensional arrangement of atoms within the molecule . This information can be extrapolated to predict the molecular structure of N-Cyclodecylmethylamine.
Chemical Reactions Analysis
Cycloalkylamines can undergo various chemical reactions, including radical ring-opening reactions as described in the paper on the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines . Although the paper discusses a different compound, the mechanism of radical ring-opening could be relevant to the reactivity of N-Cyclodecylmethylamine under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkylamines are influenced by their molecular structure. For instance, the paper on cyclohexylamine as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives highlights the use of cyclohexylamine as a catalyst, suggesting that cycloalkylamines can have basic properties and can participate in multicomponent reactions . These properties might also be expected for N-Cyclodecylmethylamine.
Scientific Research Applications
Cyclodextrin-Based Drug Delivery Systems
Cyclodextrins, including N-Cyclodecylmethylamine derivatives, are important in the field of drug delivery systems. These macrocyclic hosts, known for their water solubility, non-toxicity, and functionalization ease, are extensively used in pharmaceutical applications. They enhance the bioavailability of drugs and offer new capabilities in drug delivery, especially for nucleic acids (Zhou & Ritter, 2010). Additionally, cyclodextrins are involved in various applications including in medicine, food, cosmetics, catalysis, chromatography, biotechnology, nanotechnology, and the textile industry (Crini et al., 2018).
Evolution of Cyclodextrin Nanosponges
Cyclodextrin-based nanosponges (CD-NSs) are a novel area of research, evolving over generations. These 3D network polymers are mainly used in pharmaceutical applications as drug delivery systems. Their evolution includes plain nanosponges, modified nanosponges with specific properties, stimuli-responsive CD polymers, and molecularly imprinted CD polymers (MIPs) for specific molecule targeting (Caldera et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-methylcyclodecanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-12-11-9-7-5-3-2-4-6-8-10-11/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGZZJDNIMQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230635 | |
Record name | N-Cyclodecylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclodecylmethylamine | |
CAS RN |
80789-66-8 | |
Record name | N-Methylcyclodecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80789-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclodecylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80789-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclodecylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclodecylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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